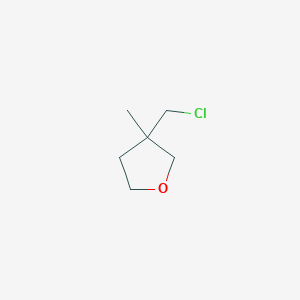![molecular formula C11H15NO B13176824 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H15NO It is characterized by a bicyclic structure fused with an oxirane ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Similar bicyclic structure but lacks the oxirane ring.
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of the nitrile and oxirane functionalities.
Phenylmethylene)bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the nitrile and oxirane functionalities.
Uniqueness
3-{Bicyclo[221]heptan-2-yl}-3-methyloxirane-2-carbonitrile is unique due to its combination of a bicyclic structure, an oxirane ring, and a nitrile group
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]heptanyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-11(10(6-12)13-11)9-5-7-2-3-8(9)4-7/h7-10H,2-5H2,1H3 |
Clave InChI |
OSEMNKAEHPGWOG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2CC3CCC2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


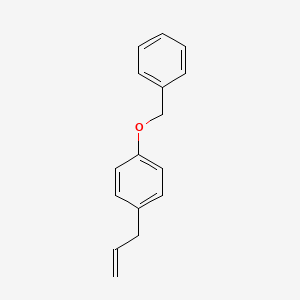

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
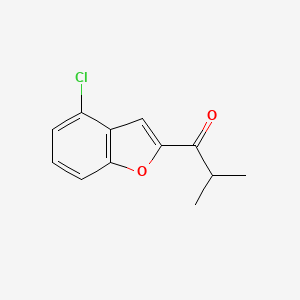


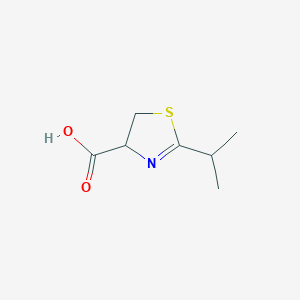
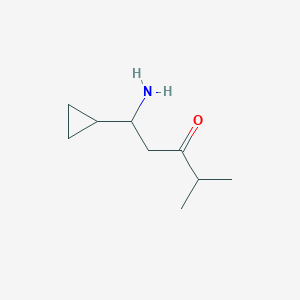
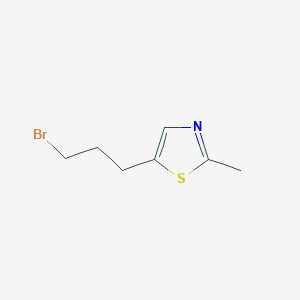
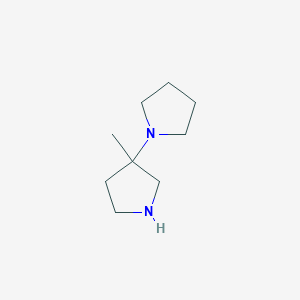
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
